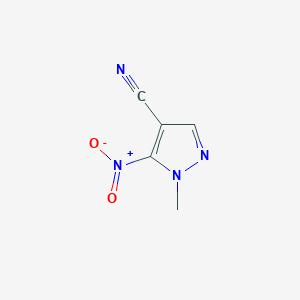
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
Overview
Description
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (CAS# 91650-10-1) is a research chemical . It has a molecular weight of 152.11 and a molecular formula of C5H4N4O2 . The IUPAC name for this compound is 1-methyl-5-nitropyrazole-4-carbonitrile .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitropyrazole-4-carbonitrile can be represented by the canonical SMILES: CN1C(=C(C=N1)C#N)N+[O-] and the InChI: InChI=1S/C5H4N4O2/c1-8-5(9(10)11)4(2-6)3-7-8/h3H,1H3 .Physical and Chemical Properties Analysis
1-Methyl-5-nitropyrazole-4-carbonitrile has a molecular weight of 152.11 and a molecular formula of C5H4N4O2 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Reactivity with Nucleophiles
- Research by Dalinger et al. (2004) focused on the reactivity of 1-methyl-5-nitropyrazole-4-carbonitrile. They found that the nitro group in position 5 is more reactive than in position 3 when reacting with various nucleophiles (Dalinger, Zaitsev, Shkineva, & Shevelev, 2004).
Corrosion Inhibition
- A study by Yadav et al. (2016) investigated pyranopyrazole derivatives, closely related to 1-methyl-5-nitropyrazole-4-carbonitrile, for their effectiveness as corrosion inhibitors. These derivatives showed promising results in protecting mild steel in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016).
Potential HIV-1 Inhibitors
- Larsen et al. (1999) synthesized triazenopyrazole derivatives, including compounds related to 1-methyl-5-nitropyrazole-4-carbonitrile, and evaluated their potential as HIV-1 inhibitors. One derivative showed moderate activity against HIV-1 (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Spectroscopic and Electronic Properties
- Regiec et al. (2014) explored the spectroscopic and electronic properties of 1-methyl-5-nitropyrazole. Their study provided insights into the stability and electron affinity of the compound, relevant to its chemical behavior and potential applications (Regiec, Wojciechowski, & Mastalarz, 2014).
Electrooxidation
- Research by Yoshida et al. (1995) on the electrooxidation of 1-methylpyrazole, a related compound,produced 1-methyl-pyrazole-4-carbonitrile derivatives. These findings contribute to understanding the electrochemical behavior of similar compounds like 1-methyl-5-nitropyrazole-4-carbonitrile (Yoshida, Toyo-oka, & Takeda, 1995).
Reductive Behavior Analysis
- Perevalov et al. (1990) studied the reductive behavior of nitro- and dinitro-1-methylpyrazoles, which include structures similar to 1-methyl-5-nitropyrazole-4-carbonitrile. Their research provided insights into the reactivities and potential products of these reductions (Perevalov, Baryshnenkova, Manaev, Bezborodov, & Klapchuk, 1990).
Synthesis and Chemical Transformations
- A study by Zaitsev et al. (2009) developed a new synthesis method for 4-methyl-3(5)-nitropyrazole, closely related to 1-methyl-5-nitropyrazole-4-carbonitrile. They also explored the compound's chemical transformations, expanding the understanding of its reactivity (Zaitsev, Zaiko, Dalinger, Kachala, Shkineva, & Shevelev, 2009).
Spectroscopic Analysis of Derivatives
- Jukić et al. (2010) conducted a spectroscopic analysis of a nitropyridine-3-carbonitrile compound, providing insights that could be relevant to the understanding of similar compounds like 1-methyl-5-nitropyrazole-4-carbonitrile (Jukić, Cetina, Halambek, & Ugarković, 2010).
Solubility and Thermodynamics
- Li and Gao (2018) studied the solubility and thermodynamics of 1-methyl-4-nitropyrazole, closely related to 1-methyl-5-nitropyrazole-4-carbonitrile, providing important data for its purification and theoretical studies (Li & Gao, 2018).
Synthesis of Diazole Derivatives
- The inhibitive properties of various heterocyclic diazoles, including 4-nitropyrazole, were studied by Babić-Samardžija et al. (2005). This research is pertinent to understanding the corrosioninhibition potential of related compounds like 1-methyl-5-nitropyrazole-4-carbonitrile (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).
Solubility Determination in Organic Solvents
- Liu and Guo (2021) reported on the solubility of 4-nitropyrazole, which shares similarities with 1-methyl-5-nitropyrazole-4-carbonitrile, in various organic solvents. This study is essential for understanding the solubility behavior of similar compounds (Liu & Guo, 2021).
Spectroscopic and Electronic Properties Studies
- Ragavan, Prakasam, and Anbarasan (2017) explored the spectroscopic and electronic properties of 4-Methyl-3-nitropyridine-1-carbonitrile, which can offer insights relevant to 1-methyl-5-nitropyrazole-4-carbonitrile (Ragavan, Prakasam, & Anbarasan, 2017).
Properties
IUPAC Name |
1-methyl-5-nitropyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-8-5(9(10)11)4(2-6)3-7-8/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMKPCLUNVBJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide](/img/structure/B3302307.png)

![5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3302326.png)
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B3302328.png)
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B3302332.png)
![5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3302335.png)
![3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester](/img/structure/B3302340.png)


![Tris[3,4,5-tris(trifluoromethyl)phenyl]borane](/img/structure/B3302370.png)
![benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B3302372.png)

![5-Fluorobenzo[d]isoxazol-3-amine hydrochloride](/img/structure/B3302388.png)

